molecular formula C17H11Cl2N5O2 B10963004 N,N'-bis(5-chloropyridin-2-yl)pyridine-2,6-dicarboxamide

N,N'-bis(5-chloropyridin-2-yl)pyridine-2,6-dicarboxamide

Cat. No.: B10963004
M. Wt: 388.2 g/mol
InChI Key: RGVJJSSSMYPAHD-UHFFFAOYSA-N
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Description

N,N-BIS(5-CHLORO-2-PYRIDYL)-2,6-PYRIDINEDICARBOXAMIDE is a chemical compound known for its unique structure and properties It is characterized by the presence of two 5-chloro-2-pyridyl groups attached to a 2,6-pyridinedicarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-BIS(5-CHLORO-2-PYRIDYL)-2,6-PYRIDINEDICARBOXAMIDE typically involves the reaction of 5-chloro-2-pyridinecarboxylic acid with appropriate amines under controlled conditions. The reaction is often carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of N,N-BIS(5-CHLORO-2-PYRIDYL)-2,6-PYRIDINEDICARBOXAMIDE may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the compound. Industrial production methods also focus on minimizing waste and optimizing resource utilization.

Chemical Reactions Analysis

Types of Reactions

N,N-BIS(5-CHLORO-2-PYRIDYL)-2,6-PYRIDINEDICARBOXAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the pyridyl groups can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often facilitated by catalysts such as palladium.

Common Reagents and Conditions

Common reagents used in the reactions of N,N-BIS(5-CHLORO-2-PYRIDYL)-2,6-PYRIDINEDICARBOXAMIDE include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, and alkoxides are commonly employed.

    Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate are used for oxidation reactions.

    Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions yield various substituted derivatives, while oxidation and reduction reactions result in changes to the functional groups and oxidation states of the compound.

Scientific Research Applications

N,N-BIS(5-CHLORO-2-PYRIDYL)-2,6-PYRIDINEDICARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-BIS(5-CHLORO-2-PYRIDYL)-2,6-PYRIDINEDICARBOXAMIDE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    N,N-BIS(2-CHLORO-5-PYRIDYL)-2,6-PYRIDINEDICARBOXAMIDE: Similar structure but with chlorine atoms in different positions.

    N,N-BIS(5-BROMO-2-PYRIDYL)-2,6-PYRIDINEDICARBOXAMIDE: Bromine atoms instead of chlorine, leading to different reactivity and properties.

    N,N-BIS(5-METHYL-2-PYRIDYL)-2,6-PYRIDINEDICARBOXAMIDE: Methyl groups instead of chlorine, affecting its chemical behavior.

Uniqueness

N,N-BIS(5-CHLORO-2-PYRIDYL)-2,6-PYRIDINEDICARBOXAMIDE stands out due to its specific substitution pattern and the presence of chlorine atoms, which impart unique reactivity and properties

Properties

Molecular Formula

C17H11Cl2N5O2

Molecular Weight

388.2 g/mol

IUPAC Name

2-N,6-N-bis(5-chloropyridin-2-yl)pyridine-2,6-dicarboxamide

InChI

InChI=1S/C17H11Cl2N5O2/c18-10-4-6-14(20-8-10)23-16(25)12-2-1-3-13(22-12)17(26)24-15-7-5-11(19)9-21-15/h1-9H,(H,20,23,25)(H,21,24,26)

InChI Key

RGVJJSSSMYPAHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(=O)NC2=NC=C(C=C2)Cl)C(=O)NC3=NC=C(C=C3)Cl

Origin of Product

United States

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